2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide
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Overview
Description
2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide is a heterocyclic compound that contains both a thiophene ring and a benzamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorine and fluorine atoms in the benzamide ring can significantly influence the compound’s chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins .
Mode of Action
The compound enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response . This dual action of causing DNA damage and promoting apoptosis makes it highly effective against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .
Biochemical Pathways
The compound affects the apoptosis and DNA damage repair pathways. By downregulating Mcl-1, it impairs the progression of apoptosis and promotes DNA damage . This leads to a decrease in the resistance factors of cancer cells for cisplatin .
Result of Action
The result of the compound’s action is a high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . It causes DNA damage and promotes apoptosis, leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced through a nucleophilic substitution reaction where 2-chloro-6-fluorobenzoyl chloride reacts with the thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: Halogen atoms in the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzamido-thiophene-3-carboxamide
- 2-Fluorobenzamido-thiophene-3-carboxamide
- 2-(2-Chloro-6-fluorobenzamido)benzothiophene
Uniqueness
2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide is unique due to the simultaneous presence of both chlorine and fluorine atoms in the benzamide ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2S/c13-7-2-1-3-8(14)9(7)11(18)16-12-6(10(15)17)4-5-19-12/h1-5H,(H2,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOIQNXIVQBWEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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